2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol
Description
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is a silylated allenol featuring a hydroxyl group at the C2 position, a methyl group at C2, and a trimethylsilyl (TMS) moiety at C3 of a conjugated allene system (C3–C4). This structure confers unique electronic and steric properties, making it valuable in radical-mediated reactions and as a precursor in synthetic organic chemistry.
Properties
CAS No. |
79015-65-9 |
|---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
InChI |
InChI=1S/C9H18OSi/c1-7-8(9(2,3)10)11(4,5)6/h10H,1H2,2-6H3 |
InChI Key |
HPJBRSBNGFODNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C=C)[Si](C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Acetylene-Acetonitrile Condensation
A patent describing the synthesis of 2-methyl-3-butyne-2-ol (a structural analog) offers a foundational framework. The method involves ethynylation of acetone with acetylene in liquid ammonia under high pressure (1.5–2.8 MPa) using potassium hydroxide as a catalyst. Key parameters include:
For 2-methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol, this route could be modified by introducing a silylation step. For instance, post-ethynylation, the propargyl alcohol intermediate could undergo silylation using trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole.
Silylation of Propargyl Alcohol Intermediates
Propargyl alcohols are precursors to allenes via Meyer–Schuster or related rearrangements. A two-step synthesis might involve:
-
Propargyl alcohol synthesis : Ethynylation of acetone with acetylene.
-
Silylation and rearrangement :
This pathway aligns with industrial practices for silylated compounds, where steric hindrance from the TMS group directs regioselectivity during rearrangement.
Organometallic Approaches
Grignard Reagent Addition
Reaction of a silylated acetylide with a ketone could yield the target compound. For example:
-
Generate a trimethylsilylacetylide by deprotonating trimethylsilylacetylene with a Grignard reagent.
-
Add the acetylide to 3-penten-2-one to form the tertiary alcohol.
This method offers precise control over stereochemistry but requires anhydrous conditions and low temperatures (−78°C).
Silyl Enolate Formation
Condensation of a silyl enolate with an α,β-unsaturated carbonyl compound could construct the allene system. For instance:
-
Generate a silyl enolate from ethyl acetoacetate using lithium diisopropylamide (LDA) and TMSCl.
-
React with propargyl aldehyde under kinetic control to form the allene.
Industrial-Scale Optimization
Catalyst Efficiency
The patent for 2-methyl-3-butyne-2-ol highlights potassium hydroxide as a cost-effective catalyst, with a ratio of 1:18.6–124.5 (KOH:acetone) . For silylated derivatives, heterogeneous catalysts like silica-supported KOH could enhance recovery and reduce waste.
Solvent and Temperature Effects
-
Liquid ammonia facilitates homogeneous mixing of acetylene and acetone but requires high-pressure reactors.
-
Substituting ammonia with tetrahydrofuran (THF) or dimethylformamide (DMF) might improve safety while maintaining reactivity.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions, such as over-ethynylation or polymerization, are mitigated by:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The penta-3,4-dien-2-ol structure can undergo tautomerization, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Key Features :
- Conjugated Allene System : Stabilizes radical intermediates via delocalization .
- Trimethylsilyl Group : Enhances stability and modulates electron density at the allene .
- Hydroxyl Group : Participates in hydrogen bonding and [1,3]-hydroxyl migration under radical conditions .
Synthesis :
The compound is synthesized via indium-mediated coupling of glyoxylate derivatives with trimethylsilyl propargyl bromide in H₂O/THF, followed by purification via flash chromatography . Isotopically labeled variants (e.g., [5-¹³C]-labeled) are prepared using radical addition pathways .
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Structural Features of Key Analogs
Key Observations :
- The TMS group in the target compound enhances radical stability compared to non-silylated analogs like 2-Methyl-penta-3,4-dien-2-ol .
- Ester derivatives (e.g., Methyl 3-(trimethylsilyl)penta-3,4-dienoate) exhibit higher lipophilicity, affecting solubility and chromatographic behavior (Rf = 0.20–0.42 in hexane/EtOAc) .
- The hydroxyl group in the target compound enables [1,3]-migration in radical cations, a reactivity absent in ester analogs .
Reactivity Insights :
- The TMS group accelerates reaction rates in indium-mediated couplings compared to phenyl-substituted analogs (e.g., Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate) due to reduced steric hindrance .
- Hydroxyl-containing analogs require stringent anhydrous conditions to prevent undesired hydration or oxidation .
Spectroscopic and Physicochemical Properties
Table 3: NMR Data Comparison
Notable Trends:
Biological Activity
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is a silanol compound that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol can be described as follows:
- Molecular Formula : C₁₃H₂₄OSi
- Molecular Weight : Approximately 228.41 g/mol
- Structural Features :
- Contains a trimethylsilyl group that enhances its lipophilicity.
- The presence of a hydroxyl group contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol exhibit significant antimicrobial properties. For instance, studies have shown that related silanol compounds can inhibit the growth of various bacteria and fungi.
| Compound | Target Organisms | MIC (µg/mL) | Activity |
|---|---|---|---|
| 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol | E. coli, S. aureus | 50 - 100 | Antibacterial |
| Related Silanols | Candida albicans | 25 - 75 | Antifungal |
The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a template for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of silanol compounds is well-documented. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems.
| Assay Type | IC50 (µg/mL) | Reference Compound |
|---|---|---|
| DPPH Scavenging | 30 | Ascorbic Acid (20) |
| ABTS Assay | 25 | Trolox (15) |
In vitro assays indicate that 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol exhibits antioxidant activity comparable to standard antioxidants like ascorbic acid and Trolox.
Cytotoxicity and Anticancer Activity
Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 40 | Induction of apoptosis |
| HeLa | 35 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis in cancer cells and could be explored further for its anticancer potential.
Case Studies
-
Study on Antimicrobial Properties :
A recent study evaluated the antimicrobial efficacy of various silanol derivatives, including 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol, against clinical isolates of Staphylococcus aureus. The results indicated a strong inhibitory effect with an MIC of approximately 50 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains. -
Cytotoxicity Assessment :
In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 35 to 40 µg/mL across different cell lines. Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
